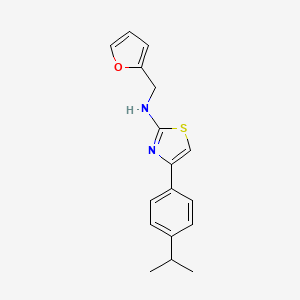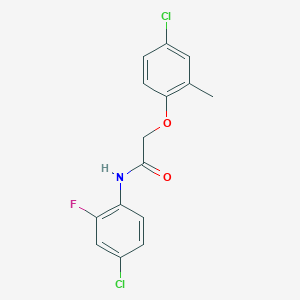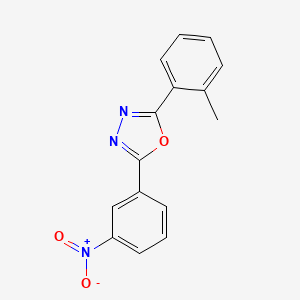![molecular formula C23H20BrN3O2 B5710260 N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. In
Mécanisme D'action
NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immune response, cell survival, and apoptosis. In the absence of a stimulus, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various stimuli, such as pro-inflammatory cytokines, bacterial and viral products, and oxidative stress, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and inhibit the activation of immune cells. In animal models of inflammation and autoimmune diseases, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to reduce inflammation, prevent tissue damage, and improve disease outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has several advantages for lab experiments, including its potency, selectivity, and availability. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 is a potent inhibitor of NF-κB, with an IC50 value in the nanomolar range. It is also selective for NF-κB inhibition, with minimal effects on other signaling pathways. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 is commercially available from several suppliers, making it easy to obtain for lab experiments. However, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has some limitations, including its potential toxicity and off-target effects. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to induce oxidative stress and DNA damage in some cell types, and may have off-target effects on other signaling pathways.
Orientations Futures
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has several potential future directions for scientific research. One direction is to explore its therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of NF-κB, with fewer off-target effects. Additionally, future research could focus on the development of new drug delivery systems for N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082, to improve its pharmacokinetics and bioavailability. Finally, future research could focus on the identification of biomarkers for response to N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082, to enable personalized medicine approaches for its clinical use.
Conclusion:
In conclusion, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 is a potent inhibitor of NF-κB, with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of IκBα phosphorylation and degradation, preventing the translocation of NF-κB to the nucleus. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has several advantages for lab experiments, including its potency, selectivity, and availability, but also has some limitations, including its potential toxicity and off-target effects. Future research could focus on exploring its therapeutic applications in other diseases, developing more potent and selective inhibitors, developing new drug delivery systems, and identifying biomarkers for response to N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082.
Méthodes De Synthèse
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 can be synthesized through a multi-step process, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylhydrazine to form N-(3-methylbenzoyl)-3-aminophenylhydrazine. The final step involves the reaction of N-(3-methylbenzoyl)-3-aminophenylhydrazine with 3-bromobenzoyl chloride to form N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082.
Applications De Recherche Scientifique
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. As a potent inhibitor of NF-κB, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of many diseases. In addition, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[3-[(E)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2/c1-15-6-3-8-18(12-15)22(28)25-21-11-5-7-17(14-21)16(2)26-27-23(29)19-9-4-10-20(24)13-19/h3-14H,1-2H3,(H,25,28)(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQAENVTHHZHMS-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1E)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)